molecular formula C13H14O3 B8275092 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one

2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one

Cat. No. B8275092
M. Wt: 218.25 g/mol
InChI Key: IRQQAWBBQRVPSH-UHFFFAOYSA-N
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Patent
US06271383B1

Procedure details

A mixture of (RS)-2-benzyloxymethyl-2,3-dihydro-4H-pyran-4-one (0.82 g, J. Org. Chem., 44, 811 (1979)) in ethanol (15 ml) containing 10% Pd-C (0.089 g) and triethylamine (10 drops) was hydrogenated until NMR spectroscopy indicated almost complete reaction. The solution was evaporated and the residue purified by silica-gel MPLC [25% EtOAc/hexanes] and then bulb-to-bulb distillation [220° C./2 mmHg] to give the title ketone (0.47 g, 56%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0.089 g
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:15][C:14](=[O:16])[CH:13]=[CH:12][O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.C(N(CC)CC)C.[Pd]>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:15][C:14](=[O:16])[CH2:13][CH2:12][O:11]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC=CC(C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
0.089 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica-gel MPLC [25% EtOAc/hexanes]
DISTILLATION
Type
DISTILLATION
Details
bulb-to-bulb distillation [220° C./2 mmHg]

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OCCC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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